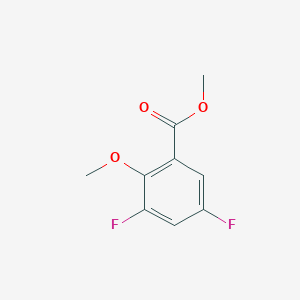

Methyl 3,5-difluoro-2-methoxybenzoate

Description

Methyl 3,5-difluoro-2-methoxybenzoate is a fluorinated aromatic ester characterized by a methoxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the benzene ring. This structural configuration imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. The fluorine atoms increase electron-withdrawing effects, influencing reactivity and interactions in biological systems .

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

methyl 3,5-difluoro-2-methoxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 |

InChI Key |

CQCBFDPJGAOBOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-difluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 2-methoxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of 3,5-difluoro-2-methoxybenzoic acid.

Reduction: Formation of 3,5-difluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 3,5-difluoro-2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,5-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Triazine-Based Methyl Esters

Example Compound: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₆H₂₂N₄O₇)

- Structural Differences: Incorporates a triazine ring with multiple phenoxy and methoxy substituents, unlike the simpler aromatic ester structure of Methyl 3,5-difluoro-2-methoxybenzoate.

- Synthesis : Synthesized via multi-step nucleophilic substitutions on trichlorotriazine, requiring controlled temperatures (-35°C to 40°C) and chromatographic purification (MPLC with CH₂Cl₂/EtOAc gradients) .

- Properties: Melting Point: 79–82°C (lower than many fluorinated esters due to bulkier substituents).

Comparison : The target compound lacks the triazine ring, simplifying synthesis but reducing opportunities for multi-site functionalization. Fluorine atoms in this compound enhance polarity and oxidative stability compared to the triazine derivative’s formyl and methoxy groups .

Simple Methyl Esters (Plant-Derived and Volatile Esters)

Examples :

- Trans-13-octadecenoic acid methyl ester, methyl palmitate, methyl salicylate (Table 3 in ).

- Structural Differences: Linear or monocyclic structures without fluorine substituents.

Comparison: Fluorination in the target compound increases polarity and bioactivity compared to non-fluorinated esters.

Fluorinated Bioactive Compounds

Example : 2',2'-difluorodeoxycytidine (dFdC)

- Structural Differences : A nucleoside analogue with difluoro groups on the ribose ring, unlike the aromatic fluorine in the target compound.

- Mechanism : dFdC inhibits DNA synthesis by incorporating its triphosphate form (dFdCTP) into DNA, causing chain termination .

- Key Data :

Comparison : Both compounds leverage fluorine for stability, but this compound’s aromatic fluorination likely enhances binding to hydrophobic enzyme pockets, whereas dFdC’s sugar modification disrupts DNA replication .

Agrochemical Methyl Esters

Examples : Triflusulfuron methyl ester , metsulfuron methyl ester .

- Structural Differences : Sulfonylurea bridges and triazine rings in agrochemicals vs. the benzoate core of the target compound.

- Mode of Action : Sulfonylurea esters inhibit acetolactate synthase (ALS) in plants.

Comparison : The target compound’s fluorination may improve soil persistence or membrane permeability compared to sulfonylurea esters, but it lacks the ALS-inhibiting sulfonylurea moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.